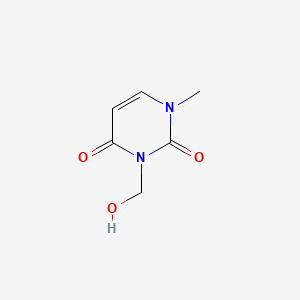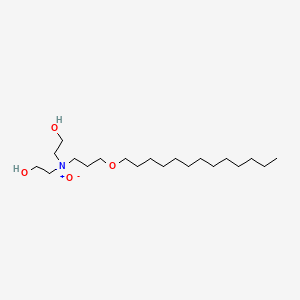![molecular formula C27H38N4O5S B12803870 D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- CAS No. 1799506-31-2](/img/structure/B12803870.png)
D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHL Ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VHL Ligand 3 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand 3 typically involves the use of L-hydroxyproline as a starting material. The key steps in the synthesis include the protection of the hydroxy group, arylation of the proline derivative, and subsequent deprotection and coupling reactions. For instance, one approach involves the use of palladium-catalyzed C-H arylation of 4-methylthiazole, followed by amine deprotection and amidation reactions .
Industrial Production Methods
Industrial production of VHL Ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The use of N-Boc-L-4-hydroxyproline for benzylic amine protection during the coupling step enhances step economy and overall yield .
Análisis De Reacciones Químicas
Types of Reactions
VHL Ligand 3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of VHL Ligand 3 include palladium catalysts, protecting groups like N-Boc, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of VHL Ligand 3, which are used in the development of PROTACs and other targeted protein degradation tools .
Aplicaciones Científicas De Investigación
VHL Ligand 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the production of targeted protein degradation tools and reagents
Mecanismo De Acción
VHL Ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets involved include hypoxia-inducible factors and other proteins regulated by the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
VH032: Another VHL ligand used in the development of PROTACs.
Me-VH032: A chiral benzylic amine analog of VH032.
VHL 101-phenol: A phenolic derivative used in targeted protein degradation.
Uniqueness
VHL Ligand 3 is unique due to its high binding affinity for the VHL protein and its effectiveness in inducing targeted protein degradation. Its structure allows for efficient recruitment of target proteins to the E3 ligase complex, making it a valuable tool in the field of targeted protein degradation .
Propiedades
Número CAS |
1799506-31-2 |
|---|---|
Fórmula molecular |
C27H38N4O5S |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m0/s1 |
Clave InChI |
PKNFPFFOAWITLF-VWPQPMDRSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
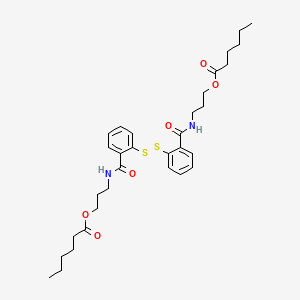

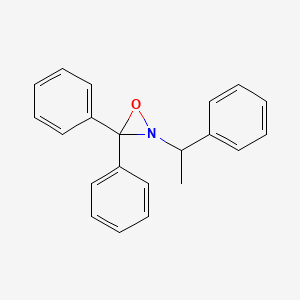
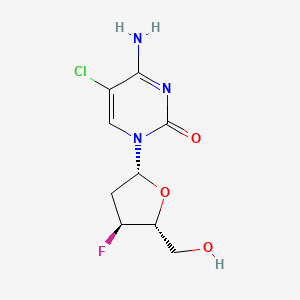
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

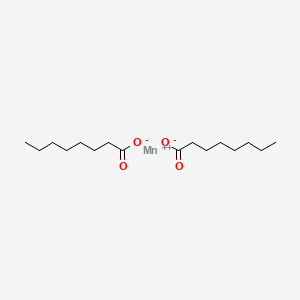
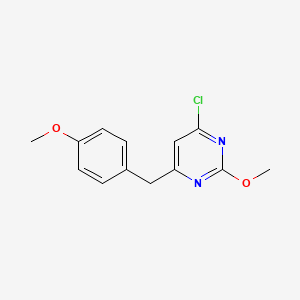
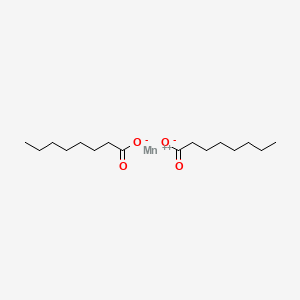
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
